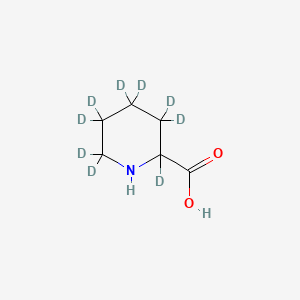

Pipecolic acid-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,3,4,4,5,5,6,6-nonadeuteriopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEACLLIILLPRG-UHUJFCCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746015 | |

| Record name | (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790612-94-1 | |

| Record name | (2,3,3,4,4,5,5,6,6-~2~H_9_)Piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Pipecolic Acid-d9: Properties, Quantification, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pipecolic acid-d9, a deuterated analog of pipecolic acid. It covers its fundamental chemical properties, its critical role as an internal standard in quantitative analysis, detailed experimental protocols for its use, and the relevant biological pathways in which its non-deuterated counterpart is involved.

Core Properties of this compound

This compound is a stable isotope-labeled form of pipecolic acid, an amino acid derivative of lysine. The nine deuterium atoms significantly increase its molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of endogenous pipecolic acid.

| Property | Value | Citation(s) |

| CAS Number | 790612-94-1 | [1] |

| Molecular Formula | C₆H₂D₉NO₂ | [1] |

| Molecular Weight | 138.21 g/mol | [1] |

| Synonyms | DL-Pipecolic Acid-d9, (±)-Pipecolic Acid-d9, 2-Piperidinecarboxylic Acid-d9 | |

| Appearance | White to off-white solid | [2] |

| Purity (Deuterated) | ≥99% deuterated forms (d₁-d₉) | |

| Solubility | Soluble in water |

Role in Quantitative Analysis

This compound is primarily utilized as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its utility stems from its chemical similarity to the analyte (pipecolic acid), allowing it to mimic the analyte's behavior during sample preparation and analysis, while its distinct mass-to-charge ratio (m/z) allows for separate detection. This corrects for variations in extraction efficiency, injection volume, and ionization, leading to more accurate and precise quantification of pipecolic acid in biological matrices.

Experimental Protocols

The quantification of pipecolic acid is crucial for the diagnosis and monitoring of certain metabolic disorders, particularly peroxisomal biogenesis disorders like Zellweger syndrome. This compound is an invaluable tool in these diagnostic assays.

Quantification of Pipecolic Acid in Plasma using LC-MS/MS

This method is adapted from established protocols for the analysis of pipecolic acid in plasma.

1. Sample Preparation:

-

To 50 µL of plasma, add a known concentration of this compound as the internal standard.

-

Precipitate proteins by adding 200 µL of cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a chiral column to separate L-pipecolic acid from its D-enantiomer if stereospecific quantification is required. A common mobile phase composition is a gradient of acetonitrile and water with a small amount of formic acid or ammonium formate.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass transitions for both pipecolic acid and this compound using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pipecolic Acid | 130.1 | 84.1 |

| This compound | 139.1 | 93.1 |

3. Data Analysis:

-

Quantify the amount of pipecolic acid in the sample by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Workflow for LC-MS/MS Quantification of Pipecolic Acid

Caption: Workflow for the quantification of pipecolic acid in plasma using LC-MS/MS with this compound as an internal standard.

Biological Significance of Pipecolic Acid

Pipecolic acid is a catabolite of the essential amino acid lysine. Its metabolism is compartmentalized, with different steps occurring in the cytoplasm, mitochondria, and peroxisomes.

Lysine Catabolism and Pipecolic Acid Biosynthesis in Humans

In humans, L-lysine is converted to L-pipecolic acid, which is then further metabolized in the peroxisomes. Elevated levels of pipecolic acid in blood and urine are a key biomarker for peroxisomal disorders.

Caption: Simplified pathway of L-lysine catabolism leading to the formation and subsequent degradation of L-pipecolic acid in humans.

Pipecolic Acid in Plant Immunity

In plants, pipecolic acid plays a crucial role as a signaling molecule in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response against pathogens. Upon pathogen infection, pipecolic acid levels increase, and it acts as a mobile signal that primes the plant for a more robust defense response.

Caption: Biosynthesis of pipecolic acid and its role in activating systemic acquired resistance in plants.

Conclusion

This compound is an essential tool for researchers and clinicians studying lysine metabolism and diagnosing related metabolic disorders. Its use as an internal standard ensures the accuracy and reliability of quantitative methods. Understanding the biological pathways involving pipecolic acid provides context for its clinical and agricultural significance. This guide serves as a foundational resource for professionals engaged in research and development in these areas.

References

The Isotopic Sentinel: A Technical Guide to the Labeling and Stability of Pipecolic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, the precise quantification of endogenous metabolites is paramount. Pipecolic acid, a lysine-derived metabolite, has garnered significant attention for its role as a biomarker in various physiological and pathological processes, including inherited metabolic disorders and neurological conditions. Accurate measurement of pipecolic acid in complex biological matrices necessitates the use of a reliable internal standard. This technical guide provides an in-depth exploration of Pipecolic acid-d9, a deuterated analogue, focusing on its isotopic labeling, stability, and application in mass spectrometry-based bioanalytical methods.

Introduction to this compound as an Internal Standard

This compound (2-piperidine-2,3,3,4,4,5,5,6,6-d9-carboxylic acid) is a stable isotope-labeled (SIL) internal standard designed for the quantification of pipecolic acid.[1][2] The incorporation of nine deuterium atoms results in a mass shift that allows for its clear differentiation from the endogenous, unlabeled analyte by mass spectrometry, without significantly altering its chemical properties. The ideal SIL internal standard co-elutes with the analyte and exhibits identical extraction recovery and ionization response, thereby compensating for variations in sample processing and instrument performance.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Formal Name | 2-piperidine-2,3,3,4,4,5,5,6,6-d9-carboxylic acid[2] |

| Molecular Formula | C₆H₂D₉NO₂[2] |

| Formula Weight | 138.2 |

| Isotopic Purity | ≥98% |

| Appearance | Solid |

Isotopic Labeling and Synthesis

The synthesis of deuterated pipecolic acid can be achieved through various organic synthesis routes. One common approach involves the use of deuterated starting materials and reagents. For instance, stereoselective syntheses of β-deuterated pipecolic acids have been reported, highlighting the possibility of targeted deuterium incorporation. Another approach involves the enzymatic synthesis from deuterated precursors. A study on the biosynthesis of pipecolic acid using lysine in which each carbon-bound hydrogen was replaced with deuterium demonstrated the retention of all nine deuterium atoms in the final pipecolic acid product, indicating the stability of the labels during the enzymatic conversion.

The general workflow for the chemical synthesis and purification of this compound is outlined below.

References

The Role of Pipecolic Acid-d9 in Advancing Lysine Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipecolic acid, a cyclic imino acid, is a key metabolite in the degradation of the essential amino acid L-lysine. The study of lysine metabolism is crucial for understanding a range of physiological and pathological processes, including inborn errors of metabolism such as pyridoxine-dependent epilepsy and Zellweger syndrome. Accurate quantification of pipecolic acid and other lysine catabolites in biological matrices is paramount for both basic research and clinical diagnostics. This technical guide provides an in-depth overview of the pivotal role of pipecolic acid-d9, a stable isotope-labeled internal standard, in the precise and reliable quantification of lysine metabolites by mass spectrometry. This guide will detail the biochemical pathways, present quantitative data, and provide comprehensive experimental protocols for researchers in the field.

Lysine Catabolism: The Saccharopine and Pipecolate Pathways

In mammals, L-lysine is primarily catabolized through two main pathways: the saccharopine pathway and the pipecolate pathway. Both pathways converge at the formation of α-aminoadipic acid.

The saccharopine pathway , the major route for lysine degradation in the liver and kidneys, involves the initial condensation of lysine with α-ketoglutarate to form saccharopine. This is followed by the oxidative cleavage of saccharopine to yield α-aminoadipic semialdehyde and glutamate.

The pipecolate pathway is thought to be more active in the brain. In this pathway, lysine is converted to pipecolic acid, which is then oxidized to α-aminoadipic semialdehyde.

The accumulation of pipecolic acid and other upstream metabolites can be indicative of enzymatic defects in these pathways, highlighting the importance of their accurate measurement.

Figure 1: Overview of the major lysine catabolism pathways.

The Role of this compound as an Internal Standard

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample to correct for variations in sample processing and instrument response. The ideal internal standard is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

This compound is a deuterated form of pipecolic acid, meaning that nine of its hydrogen atoms have been replaced with deuterium atoms. This results in a molecule that behaves almost identically to endogenous pipecolic acid during extraction, derivatization, and chromatography, but has a mass-to-charge ratio (m/z) that is 9 units higher. By adding a known amount of this compound to each sample, researchers can normalize the signal of the endogenous pipecolic acid, thereby achieving highly accurate and precise quantification.[1]

Quantitative Analysis of Lysine Metabolites using this compound

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the reliable quantification of pipecolic acid and other lysine metabolites in various biological matrices, such as plasma and urine.

Method Validation and Performance

A validated LC-MS/MS method for the simultaneous analysis of lysine metabolites demonstrates excellent linearity, accuracy, and precision.[1] The table below summarizes typical validation parameters for such a method.

| Parameter | Saccharopine | α-Aminoadipic Acid | Pipecolic Acid |

| Linear Range (nM) | 4.24 - 1085 | 7.27 - 1860 | 9.07 - 2320 |

| Intra-day Precision (%RSD) | < 15% | < 10% | < 5% |

| Inter-day Precision (%RSD) | < 15% | < 10% | < 10% |

| Accuracy (%) | 95 - 105% | 98 - 102% | 97 - 103% |

| Recovery (%) | > 90% | > 95% | > 95% |

Data synthesized from validation parameters reported in da Silva et al., 2016.

Application in a Murine Model of Lysine Overload

To demonstrate the utility of this method, a study was conducted where C57BL/6/J mice were administered an intraperitoneal injection of L-lysine. Plasma samples were collected at various time points and analyzed for lysine metabolites using an LC-MS/MS method with this compound as an internal standard.[1]

| Time (hours) | Saccharopine (µM) | α-Aminoadipic Acid (µM) | Pipecolic Acid (µM) |

| 0 | ~1.5 | ~3 | ~2.5 |

| 1 | ~4.0 | ~70 | ~7.0 |

| 2 | ~4.5 | ~65 | ~8.5 |

| 4 | ~2.0 | ~15 | ~4.0 |

| 6 | ~1.5 | ~5 | ~3.0 |

Approximate concentrations derived from graphical data presented in da Silva et al., 2016.

The results show a significant increase in the plasma concentrations of saccharopine, α-aminoadipic acid, and pipecolic acid, peaking at 1-2 hours post-injection and returning to baseline levels by 6 hours.[1] This demonstrates the dynamic nature of lysine metabolism and the ability of the analytical method to track these changes accurately.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Lysine Metabolites

The following protocol is a detailed representation of the methodology described by da Silva et al. (2016) for the simultaneous detection of lysine metabolites in plasma.[1]

1. Sample Preparation and Metabolite Extraction

-

To 20 µL of plasma, add 60 µL of ice-cold acetonitrile containing a known concentration of internal standards (e.g., 144 nM d9-pipecolic acid, 121 nM d3-aminoadipic acid).

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 20,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Dilute the supernatant 1:10 with deionized water containing 0.1% formic acid.

-

The diluted extract is now ready for LC-MS/MS analysis.

2. Liquid Chromatography

-

HPLC System: Agilent 1260 series or equivalent.

-

Column: Phenomenex Luna PFP(2) 4.6 x 150.0 mm, 5.0 µm particles.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 100% acetonitrile.

-

Flow Rate: 0.8 mL/minute.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Gradient:

-

0-1.3 min: 2% B

-

1.3-8.3 min: Linear gradient to 60% B

-

8.3-9.3 min: Linear gradient to 100% B

-

9.3-11.3 min: Hold at 100% B

-

11.3-11.5 min: Return to 2% B

-

11.5-15.0 min: Re-equilibration at 2% B

-

3. Mass Spectrometry

-

Mass Spectrometer: ABSciex 5500 QTRAP or equivalent triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Spray Voltage: 5.5 kV.

-

Curtain Gas: 30 psi.

-

Collision Gas: 9 eV.

-

Source Temperature: 650°C.

-

Nebulizer Gas: 70 psi.

-

Desolvation Gas: 70 psi.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and internal standard should be optimized.

4. Data Analysis

-

Peak areas for each analyte are integrated using the instrument's software (e.g., MultiQuant).

-

The peak area of each endogenous metabolite is normalized to the peak area of its corresponding stable isotope-labeled internal standard (e.g., pipecolic acid peak area / d9-pipecolic acid peak area).

-

Quantification is performed by comparing the normalized peak area ratios to a standard curve prepared with known concentrations of the analytes and internal standards.

Figure 2: Experimental workflow for the quantification of lysine metabolites.

Conclusion

The use of this compound as an internal standard has revolutionized the study of lysine metabolism. By enabling highly accurate and precise quantification of pipecolic acid and other key metabolites, researchers can gain deeper insights into the biochemical mechanisms underlying both normal physiology and various disease states. The detailed methodologies and data presented in this guide serve as a valuable resource for scientists and drug development professionals working to unravel the complexities of lysine metabolism and develop novel diagnostic and therapeutic strategies.

References

A Technical Guide to the In Vivo Application of Deuterated Pipecolic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide details the role and application of deuterated pipecolic acid in in vivo research. While deuterated compounds do not typically possess intrinsic biological functions distinct from their non-deuterated counterparts, they are invaluable tools for elucidating metabolic pathways, pharmacokinetics, and the mechanisms of action of endogenous molecules and drugs.[1][2][3] This document outlines the known biological significance of pipecolic acid and provides a framework for how its deuterated analogue can be used in experimental settings.

Introduction: The Role of Deuteration and the Significance of Pipecolic Acid

The Utility of Deuteration in In Vivo Research

Deuterium (²H) is a stable, non-radioactive isotope of hydrogen.[4] Its nucleus contains both a proton and a neutron, making it approximately twice as heavy as protium (¹H). This mass difference forms the basis of its utility in research. When hydrogen atoms in a molecule are replaced with deuterium, the fundamental chemical properties of the molecule remain largely unchanged.[2] However, the increased mass can be detected by techniques like mass spectrometry (MS), and the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.

This "kinetic isotope effect" can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. In research, this has two primary applications:

-

Metabolic Tracing: Deuterated compounds serve as excellent tracers to follow the metabolic fate of a molecule in a biological system. By introducing the labeled compound, researchers can track its conversion into various metabolites using mass spectrometry.

-

Pharmacokinetic (PK) Modification: By strategically replacing hydrogens at sites of enzymatic attack, the metabolic breakdown of a drug can be slowed. This can lead to a longer half-life, reduced dosing frequency, and potentially altered safety profiles. Deutetrabenazine is a notable example of an FDA-approved deuterated drug.

Deuterated pipecolic acid is therefore not studied for a unique biological function but is used as a high-fidelity tool to probe the in vivo behavior of endogenous pipecolic acid.

Biological Significance of Pipecolic Acid

Pipecolic acid (Pip) is a non-proteinogenic amino acid derived from the metabolism of lysine. It exists as both L- and D-enantiomers, with distinct origins and roles.

-

L-Pipecolic Acid: In mammals, L-pipecolic acid is an intermediate in a secondary pathway of lysine degradation, primarily occurring in the peroxisome. In plants, it is a crucial signaling molecule that regulates systemic acquired resistance (SAR), a form of broad-spectrum immunity against pathogens. Upon infection, Pip levels rise, priming the plant for a more robust defense response.

-

D-Pipecolic Acid: The D-isomer in humans is thought to originate primarily from the metabolic activity of intestinal bacteria rather than from direct dietary intake or mammalian enzymes.

Elevated levels of pipecolic acid in human plasma are associated with certain metabolic disorders, such as Zellweger syndrome, and chronic liver diseases, making it a relevant biomarker.

Experimental Application: Metabolic Flux Analysis of Pipecolic Acid

This section outlines a hypothetical experimental protocol to trace the in vivo conversion of lysine to its downstream metabolites, including pipecolic acid, using deuterated lysine as a starting tracer.

Experimental Protocol: In Vivo Stable Isotope Tracing in a Murine Model

Objective: To quantify the metabolic flux from lysine through the pipecolic acid pathway in response to an immune challenge.

Materials:

-

L-Lysine-d9 (fully deuterated)

-

Male C57BL/6J mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) for immune stimulation

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Metabolite extraction buffers and internal standards

Methodology:

-

Acclimatization: House animals in standard conditions for one week prior to the experiment.

-

Tracer Administration: Administer L-Lysine-d9 to mice via oral gavage or intraperitoneal injection. The chosen route depends on the specific biological question; oral gavage mimics dietary intake, while injection provides more direct circulatory access.

-

Immune Challenge: At a specified time post-tracer administration, a cohort of mice is treated with LPS (intraperitoneal injection) to induce an immune response. A control group receives a saline injection.

-

Sample Collection: At various time points (e.g., 0, 2, 6, 12, 24 hours) after the challenge, collect blood plasma and liver tissue samples. Samples must be snap-frozen immediately in liquid nitrogen to quench all metabolic activity.

-

Metabolite Extraction: Homogenize frozen tissue samples and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water). Plasma samples are similarly processed after protein precipitation.

-

LC-MS Analysis: Analyze the extracts using an LC-MS system. The liquid chromatography separates the metabolites, and the mass spectrometer detects and quantifies the mass isotopologues of pipecolic acid and its related metabolites (e.g., α-aminoadipic acid). The mass difference between the deuterated (labeled) and non-deuterated (unlabeled) forms allows for precise tracking.

-

Data Analysis: Calculate the fractional contribution of the tracer to each metabolite pool over time. This provides a quantitative measure of pathway activity (flux) and turnover rates.

Data Presentation

The data from such an experiment can be summarized to compare the metabolic fate of the tracer under different physiological conditions.

Table 1: Hypothetical Isotope Enrichment in Liver Tissue Following L-Lysine-d9 Administration

| Metabolite | Time Point (Hours) | Isotope Enrichment (%) - Control Group | Isotope Enrichment (%) - LPS-Treated Group |

| L-Lysine-d9 | 2 | 85.2 ± 4.1 | 83.9 ± 5.0 |

| L-Pipecolic Acid-d9 | 2 | 5.3 ± 0.8 | 7.9 ± 1.1 |

| α-Aminoadipic Acid-d6 | 2 | 2.1 ± 0.4 | 3.5 ± 0.6 |

| L-Lysine-d9 | 6 | 60.7 ± 3.5 | 45.1 ± 4.2 |

| L-Pipecolic Acid-d9 | 6 | 12.8 ± 1.5 | 25.4 ± 2.1 |

| α-Aminoadipic Acid-d6 | 6 | 8.9 ± 1.1 | 15.2 ± 1.8 |

| L-Lysine-d9 | 12 | 25.1 ± 2.8 | 15.6 ± 2.5 |

| L-Pipecolic Acid-d9 | 12 | 10.5 ± 1.3 | 18.9 ± 1.9 |

| α-Aminoadipic Acid-d6 | 12 | 7.2 ± 0.9 | 11.8 ± 1.4 |

Note: Isotope enrichment is the percentage of the metabolite pool that is labeled with deuterium. The number of deuterium atoms (e.g., d9, d6) changes based on the metabolic conversion steps.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the stable isotope tracing experiment described above.

Lysine Catabolism and Pipecolic Acid Formation Pathway

This diagram shows a simplified pathway for lysine degradation leading to the formation of L-pipecolic acid and its subsequent metabolism. A deuterated tracer would follow this same path.

References

The Role of Pipecolic Acid-d9 in Advancing Plant Science Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipecolic acid (Pip), a non-proteinogenic amino acid derived from the catabolism of L-lysine, has emerged as a critical signaling molecule in plant immunity. It plays a pivotal role in the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism that protects plants from secondary infections. The study of pipecolic acid's biosynthesis, transport, and mode of action is crucial for understanding plant defense and developing novel strategies for crop protection. The stable isotope-labeled analog, Pipecolic acid-d9, serves as an indispensable tool for researchers, enabling precise quantification and metabolic tracing of this key immune regulator. This technical guide provides an in-depth overview of the applications of this compound in plant science, with a focus on experimental protocols and data interpretation.

Core Applications of this compound in Plant Science

The primary applications of this compound in plant science are twofold:

-

As an Internal Standard for Accurate Quantification: this compound is the gold standard for the precise measurement of endogenous pipecolic acid levels in plant tissues using isotope dilution mass spectrometry (IDMS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, derivatization, and ionization. This co-elution and co-ionization corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification.

-

As a Tracer for Metabolic Flux Analysis: By introducing this compound into a plant system, researchers can trace its metabolic fate. This allows for the investigation of its conversion to downstream signaling molecules, such as N-hydroxy-pipecolic acid (NHP), and its transport throughout the plant. Such studies are vital for elucidating the complete signaling cascade of pipecolic acid-mediated immunity.

Quantitative Data Summary

While specific quantitative data for this compound will be generated in individual experiments, the following table summarizes typical concentrations of endogenous pipecolic acid found in the model plant Arabidopsis thaliana under different conditions. These values provide a baseline for designing quantification experiments using this compound as an internal standard.

| Plant Tissue | Treatment Condition | Typical Pipecolic Acid Concentration (nmol/g fresh weight) | Reference |

| Rosette Leaves | Mock (Control) | 0.1 - 1.0 | [1] |

| Rosette Leaves | Pathogen Infiltration (Pseudomonas syringae) | 10 - 100 | [1] |

| Distal (Systemic) Leaves | Pathogen Infiltration of Local Leaves | 5 - 50 | [1] |

| Petiole Exudates | Pathogen Infiltration | Enriched compared to leaf tissue | [1] |

Experimental Protocols

Protocol 1: Quantification of Endogenous Pipecolic Acid using this compound and GC-MS

This protocol describes a general method for the quantification of pipecolic acid in plant tissues using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.[2]

1. Sample Preparation:

- Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolism.

- Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction:

- To the homogenized tissue, add 1 mL of an ice-cold extraction buffer (e.g., 80% methanol).

- Add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

- Vortex vigorously for 1 minute and incubate on ice for 30 minutes.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube. The pellet can be re-extracted for improved recovery.

3. Derivatization:

- Evaporate the supernatant to dryness under a stream of nitrogen gas or in a vacuum concentrator.

- Re-suspend the dried extract in 50 µL of pyridine.

- Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

- Incubate at 60°C for 30 minutes to facilitate derivatization.

4. GC-MS Analysis:

- Inject 1 µL of the derivatized sample into the GC-MS system.

- Use a suitable capillary column (e.g., DB-5ms).

- The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for derivatized pipecolic acid and this compound.

5. Data Analysis:

- Quantify the endogenous pipecolic acid by calculating the peak area ratio of the analyte to the this compound internal standard.

- Generate a calibration curve using known concentrations of unlabeled pipecolic acid spiked with the same amount of this compound as the samples.

Protocol 2: Tracer Studies using this compound

This protocol outlines a general workflow for tracing the metabolic fate of this compound in plants.

1. Application of this compound:

- Prepare a solution of this compound in water or a mild buffer.

- Apply the solution to the plant via root drenching, leaf infiltration, or petiole feeding. The application method will depend on the specific research question.

2. Time-Course Sampling:

- Harvest plant tissues (e.g., local and systemic leaves, roots, phloem exudates) at various time points after application.

- Immediately freeze the samples in liquid nitrogen.

3. Metabolite Extraction and Analysis:

- Extract metabolites from the harvested tissues as described in Protocol 1.

- Analyze the extracts using high-resolution mass spectrometry (e.g., LC-QTOF-MS or Orbitrap-MS) to identify and quantify this compound and its potential downstream metabolites (e.g., N-hydroxy-pipecolic acid-d9).

- The mass shift of +9 Da will distinguish the labeled compounds from their endogenous, unlabeled counterparts.

4. Data Interpretation:

- Monitor the appearance and accumulation of labeled metabolites over time to determine the kinetics of pipecolic acid metabolism and transport.

- Compare the metabolic profiles of different tissues to understand the spatial dynamics of pipecolic acid signaling.

Signaling Pathways and Experimental Workflows

Pipecolic Acid Biosynthesis and Signaling Pathway

The following diagram illustrates the biosynthesis of pipecolic acid from lysine and its central role in the systemic acquired resistance (SAR) signaling cascade.

Caption: Biosynthesis and signaling of pipecolic acid in plant immunity.

Experimental Workflow for Quantification using this compound

This diagram outlines the key steps in the quantification of endogenous pipecolic acid using this compound as an internal standard.

Caption: Workflow for pipecolic acid quantification with an internal standard.

Logical Relationship in Metabolic Tracer Studies

This diagram illustrates the logical flow of a tracer study using this compound to investigate its metabolic fate.

Caption: Logic of a metabolic tracer study using this compound.

Conclusion

This compound is a powerful tool that is essential for advancing our understanding of the role of pipecolic acid in plant immunity. Its application as an internal standard ensures the accuracy and reliability of quantification, which is fundamental for correlating metabolite levels with defense responses. Furthermore, its use as a metabolic tracer provides invaluable insights into the dynamic processes of pipecolic acid signaling. The methodologies and workflows presented in this guide offer a framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to the development of innovative strategies for enhancing plant health and resilience.

References

The Role of Deuterated Pipecolic Acid (Pipecolic Acid-d9) in Advancing Zellweger Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zellweger syndrome is a rare, autosomal recessive disorder characterized by the absence or reduction of functional peroxisomes, leading to a complex metabolic dysregulation. A key biomarker for this devastating disease is the accumulation of pipecolic acid in physiological fluids. Accurate and precise quantification of pipecolic acid is paramount for early diagnosis, monitoring disease progression, and evaluating potential therapeutic interventions. This technical guide provides an in-depth overview of the critical role of pipecolic acid-d9, a deuterated stable isotope, as an internal standard in the gold-standard method of gas chromatography-mass spectrometry (GC-MS) for pipecolic acid analysis. We present detailed experimental protocols, comprehensive quantitative data, and visual representations of the relevant metabolic pathways and analytical workflows to equip researchers with the necessary knowledge to advance the study of Zellweger syndrome.

Introduction: The Significance of Pipecolic Acid in Zellweger Syndrome

Zellweger syndrome belongs to a group of peroxisome biogenesis disorders (PBDs) where the formation of peroxisomes is impaired. Peroxisomes are vital cellular organelles responsible for a variety of metabolic processes, including the degradation of very-long-chain fatty acids and the synthesis of plasmalogens. One of the critical functions of peroxisomes is the metabolism of L-pipecolic acid, an intermediate in the degradation pathway of the essential amino acid lysine.[1][2][3]

In individuals with Zellweger syndrome, the absence of functional peroxisomes leads to a deficiency in the enzyme L-pipecolate oxidase.[4][5] This enzyme catalyzes the oxidation of L-pipecolic acid to α-aminoadipic acid (AAA). Consequently, L-pipecolic acid accumulates in the body fluids of patients, making it a crucial biomarker for the disease. The elevated levels of pipecolic acid are a hallmark of Zellweger syndrome and other PBDs, distinguishing them from single peroxisomal enzyme deficiencies.

Accurate measurement of pipecolic acid is therefore essential for:

-

Early and differential diagnosis: Distinguishing Zellweger syndrome from other metabolic disorders.

-

Disease monitoring: Tracking the biochemical progression of the disease.

-

Therapeutic evaluation: Assessing the efficacy of novel drug candidates aimed at restoring peroxisomal function or mitigating the effects of metabolic buildup.

To achieve the necessary accuracy and precision in quantification, stable isotope dilution analysis using gas chromatography-mass spectrometry (GC-MS) has become the reference method. This is where this compound plays a central role.

The Role of this compound as an Internal Standard

This compound is a deuterated form of pipecolic acid, meaning that nine hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This subtle change in mass does not alter the chemical properties of the molecule, allowing it to behave identically to the endogenous (unlabeled) pipecolic acid during sample preparation, derivatization, and chromatographic separation.

However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. By adding a known amount of this compound to a biological sample at the beginning of the analytical process, it serves as an internal standard to correct for any loss of analyte during sample extraction and to account for variations in derivatization efficiency and instrument response. This isotope dilution mass spectrometry (IDMS) approach significantly improves the accuracy and reproducibility of the quantification.

Quantitative Data: Pipecolic Acid Levels in Zellweger Syndrome

The accumulation of pipecolic acid in patients with Zellweger syndrome is well-documented. The following tables summarize quantitative data from various studies, highlighting the significant differences between patients and healthy controls.

Table 1: Pipecolic Acid Concentrations in Plasma/Serum

| Population | Sample Size (n) | Pipecolic Acid Concentration (µM) | Reference |

| Zellweger Syndrome Newborns (4-10 days) | 2 | 7.7 - 7.8 | |

| Zellweger Syndrome Infants (3.5 weeks - 2 months) | 3 | 15 - 25 | |

| Normal Newborns | - | 12 ± 5.6 (SD) |

Table 2: L-Pipecolic Acid Oxidation in Liver Homogenates

| Group | Sample Size (n) | L-Pipecolic Acid Oxidation Rate (pmol AAA/mg protein/h) | Reference |

| Zellweger Syndrome Livers | 8 | 1.7 ± 0.3 | |

| Adult Control Livers | 5 | 47.1 ± 6.6 | |

| Infant Control Livers | 10 | 48.3 ± 10.0 |

Experimental Protocols

Accurate quantification of pipecolic acid using this compound as an internal standard involves several critical steps: sample preparation, derivatization, and GC-MS analysis. Two common derivatization methods are presented below.

Method 1: Trimethylsilyl (TMS) and Trifluoroacyl (TFA) Derivatization

This method involves a two-step derivatization of the carboxylic and amino groups of pipecolic acid to increase its volatility for GC-MS analysis.

4.1.1. Sample Preparation and Derivatization

-

Sample Collection: Collect plasma or urine samples.

-

Internal Standard Spiking: To a defined volume of the sample, add a known amount of this compound solution.

-

Deproteinization (for plasma/serum): Precipitate proteins using a suitable agent (e.g., sulfosalicylic acid) and centrifuge to obtain the supernatant.

-

Drying: Evaporate the sample to dryness under a stream of nitrogen.

-

TMS Derivatization (Carboxylic Group): Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried sample to convert the carboxylic acid group to a TMS ester.

-

TFA Derivatization (Amino Group): Subsequently, add N-methyl-bis(trifluoroacetamide) (MBTFA) to derivatize the amino group to a trifluoroacyl derivative. A visual indicator like methyl orange can be used to ensure the reaction environment is appropriate.

4.1.2. GC-MS Analysis

-

Gas Chromatograph: Use a capillary column suitable for amino acid analysis (e.g., a non-polar or medium-polarity column).

-

Injector: Operate in splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized pipecolic acid from other sample components. A typical program might start at a low temperature and ramp up to a higher temperature.

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Ions to Monitor:

-

For the TMS-TFA derivative of endogenous pipecolic acid: m/z 282 and m/z 297.

-

For the TMS-TFA derivative of this compound: m/z corresponding to the deuterated derivative (e.g., m/z 291 and m/z 306, depending on the fragmentation pattern).

-

Method 2: Pentafluorobenzyl (PFB) Ester Derivatization

This method is highly sensitive due to the electron-capturing properties of the PFB group, making it suitable for analysis by electron capture negative ion chemical ionization (ECNICI) GC-MS.

4.2.1. Sample Preparation and Derivatization

-

Sample Collection and Internal Standard Spiking: As described in section 4.1.1.

-

Extraction: Perform a liquid-liquid extraction to isolate pipecolic acid from the sample matrix.

-

Drying: Evaporate the extract to dryness.

-

Derivatization: Add a solution of pentafluorobenzyl bromide (PFB-Br) in a suitable solvent (e.g., acetonitrile) and a catalyst (e.g., diisopropylethylamine) to the dried extract. Heat the mixture to facilitate the reaction.

4.2.2. GC-MS (ECNICI) Analysis

-

Gas Chromatograph: Similar to the TMS-TFA method.

-

Mass Spectrometer: Operate in negative ion chemical ionization mode.

-

Ions to Monitor: Monitor the specific ions corresponding to the PFB ester of endogenous pipecolic acid and its deuterated counterpart.

Visualizing Key Processes

Lysine Degradation and Pipecolic Acid Metabolism

The following diagram illustrates the metabolic pathway of lysine, highlighting the step catalyzed by L-pipecolate oxidase, which is deficient in Zellweger syndrome.

Caption: Lysine degradation pathway leading to pipecolic acid and its subsequent metabolism.

Experimental Workflow for Pipecolic Acid Quantification

This diagram outlines the general workflow for the quantification of pipecolic acid in biological samples using this compound and GC-MS.

Caption: General workflow for pipecolic acid quantification by GC-MS.

Conclusion

The use of this compound as an internal standard for isotope dilution GC-MS analysis is indispensable for accurate and reliable research in Zellweger syndrome. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to implement this robust analytical method. By enabling precise measurement of this key biomarker, the scientific community can continue to make strides in understanding the pathophysiology of Zellweger syndrome, developing novel diagnostic tools, and ultimately, discovering effective treatments for this devastating disorder.

References

- 1. L-pipecolaturia in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisomal L-pipecolic acid oxidation is deficient in liver from Zellweger syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Tracing Ferroptosis Pathways Using Stable Isotope-Labeled Pipecolic Acid-d9

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide details the application of Pipecolic acid-d9 as a metabolic tracer to investigate the intricate network of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. By leveraging advanced mass spectrometry techniques, researchers can elucidate novel metabolic vulnerabilities and therapeutic targets within this critical cell death pathway.

The Core Machinery of Ferroptosis

Ferroptosis is driven by three major converging events: the dysregulation of iron metabolism, the failure of glutathione-dependent antioxidant defenses, and the subsequent accumulation of lipid-based reactive oxygen species (ROS).

-

Iron Metabolism: Excess intracellular ferrous iron (Fe2+) participates in Fenton reactions, generating highly reactive hydroxyl radicals that initiate lipid peroxidation.

-

Antioxidant Defense: The selenoenzyme Glutathione Peroxidase 4 (GPX4) is the central regulator of ferroptosis. It utilizes glutathione (GSH) to detoxify lipid peroxides. Inhibition of GPX4 or depletion of GSH, often through the blockade of the cystine/glutamate antiporter (System Xc-), leads to the accumulation of lethal lipid ROS.

-

Lipid Metabolism: Polyunsaturated fatty acids (PUFAs), particularly arachidonic acid and adrenic acid, are the primary substrates for peroxidation. These PUFAs are incorporated into membrane phospholipids by the enzyme Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4).

Caption: Overview of the canonical ferroptosis pathway.

Pipecolic Acid Metabolism and Its Potential Link to Ferroptosis

Pipecolic acid is a non-proteinogenic amino acid that is a central intermediate in the degradation of L-lysine in mammals. The pathway primarily occurs within the peroxisome, a key organelle in redox signaling and lipid metabolism.

Hypothesized Connection to Ferroptosis: While direct evidence is emerging, the role of pipecolic acid metabolism in ferroptosis can be hypothesized through its intersection with redox balance and fatty acid metabolism:

-

Redox Homeostasis: The degradation of lysine through the pipecolic acid pathway involves multiple enzymatic steps that can influence the cellular redox state, potentially impacting the production of ROS or the availability of antioxidant precursors.

-

Fatty Acid Metabolism: Peroxisomes are central hubs for fatty acid beta-oxidation. Alterations in peroxisomal function, potentially influenced by fluxes in lysine degradation, could modulate the availability of PUFA substrates required for lipid peroxidation in ferroptosis.

This compound, a stable isotope-labeled version of pipecolic acid, serves as an ideal tracer to map the metabolic fate of the lysine degradation pathway under ferroptosis-inducing conditions.

Caption: Peroxisomal pathway of L-lysine degradation.

Experimental Design: Tracing this compound in Ferroptosis

The core of this approach is a stable isotope tracing experiment coupled with mass spectrometry-based metabolomics. This allows for the precise tracking of the deuterium-labeled pipecolic acid backbone as it is metabolized by cells undergoing ferroptosis.

Experimental Workflow

A typical workflow involves the following stages:

-

Cell Culture: Plate cells and allow them to adhere.

-

Ferroptosis Induction: Treat one group of cells with a ferroptosis inducer (e.g., Erastin or RSL3) and another with a vehicle control.

-

Isotope Labeling: Concurrently with the treatment, supplement the cell culture medium with this compound.

-

Time Course: Collect samples at various time points (e.g., 0, 4, 8, 12 hours) to monitor the dynamic changes in metabolism.

-

Metabolite Extraction: Quench metabolic activity rapidly and perform a biphasic extraction to separate polar (metabolites) and non-polar (lipids) fractions.

-

LC-MS/MS Analysis: Analyze the extracted fractions using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify both unlabeled and d9-labeled metabolites.

-

Data Analysis: Process the raw data to determine the fractional enrichment of deuterium in downstream metabolites, comparing the ferroptosis-induced group to the control.

Caption: Experimental workflow for this compound tracing.

Detailed Experimental Protocols

Protocol 4.1: Induction of Ferroptosis and Isotope Labeling

-

Cell Seeding: Seed HT-1080 or other ferroptosis-sensitive cell lines in 6-well plates at a density of 2.5 x 10^5 cells per well. Allow cells to adhere for 24 hours.

-

Medium Preparation: Prepare fresh DMEM medium. For the labeling experiment, use medium supplemented with a final concentration of 100 µM this compound.

-

Treatment:

-

Control Group: Replace the medium with the this compound-supplemented medium containing 0.1% DMSO (vehicle).

-

Ferroptosis Group: Replace the medium with the this compound-supplemented medium containing 10 µM Erastin or 1 µM RSL3.

-

-

Incubation: Incubate the plates for the desired time points (e.g., 8 hours).

Protocol 4.2: Metabolite Extraction

-

Quenching: Aspirate the medium and immediately place the plate on dry ice. Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolic activity.

-

Cell Lysis: Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube.

-

Phase Separation: Add 500 µL of ice-cold water and 1 mL of ice-cold chloroform to each tube. Vortex vigorously for 10 minutes at 4°C.

-

Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C. Three layers will form:

-

Upper aqueous layer: Contains polar metabolites.

-

Middle protein disc.

-

Lower organic layer: Contains lipids.

-

-

Fraction Collection: Carefully collect the upper aqueous layer and the lower organic layer into separate tubes.

-

Drying: Dry the fractions completely using a vacuum concentrator (e.g., SpeedVac). Store dried pellets at -80°C until LC-MS/MS analysis.

Data Presentation and Interpretation

The primary output of the LC-MS/MS analysis is the relative abundance of different isotopologues for each detected metabolite. This data can be summarized to show the fractional contribution of the tracer to each metabolite pool.

Table 1: Hypothetical Fractional Enrichment of Downstream Metabolites

This table illustrates how data might be presented to compare the metabolic fate of this compound under control and ferroptotic conditions. An increased fractional enrichment suggests an upregulation of that specific metabolic pathway.

| Metabolite | Pathway | Labeled Isotopologues | Fractional Enrichment (Control) | Fractional Enrichment (Ferroptosis) | Fold Change |

| α-aminoadipic acid | Lysine Degradation | d7, d8 | 15.2% ± 1.8% | 28.5% ± 2.5% | 1.88 |

| Glutamate | TCA Cycle Anaplerosis | d1, d2 | 2.1% ± 0.4% | 3.5% ± 0.6% | 1.67 |

| Acetyl-CoA | Central Carbon Met. | d2 | 0.8% ± 0.1% | 0.9% ± 0.2% | 1.13 |

| Palmitate (C16:0) | Fatty Acid Synthesis | d2, d4, ... | 0.5% ± 0.1% | 1.5% ± 0.3% | 3.00 |

Data are presented as mean ± SD. Fractional enrichment is calculated as the sum of labeled isotopologue peak areas divided by the total peak area for all isotopologues of that metabolite.

Interpreting the Results

-

An increase in d7/d8-α-aminoadipic acid in the ferroptosis group would confirm that the lysine degradation pathway is active and potentially upregulated.

-

The appearance of deuterium labels on glutamate would suggest that intermediates from lysine breakdown are entering the TCA cycle.

-

A significant increase in labeled fatty acids (like palmitate) could indicate that under ferroptotic stress, cells are shunting carbon from amino acid catabolism into de novo lipogenesis, potentially altering the membrane lipid composition and sensitivity to peroxidation.

Caption: Investigating metabolic reprogramming in ferroptosis.

Conclusion

Using this compound as a tracer provides a powerful method to dissect the metabolic adaptations that occur during ferroptosis. This approach moves beyond static measurements of metabolite levels to provide a dynamic view of metabolic flux. By tracing the fate of lysine-derived carbon, researchers can uncover novel regulatory nodes connecting amino acid catabolism, redox homeostasis, and lipid metabolism, ultimately revealing new vulnerabilities that can be targeted for therapeutic intervention in diseases driven by ferroptosis.

A Technical Guide to Commercial Sources and Purity of Pipecolic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and purity of deuterated Pipecolic acid (Pipecolic acid-d9), a critical internal standard for mass spectrometry-based quantification of its unlabeled counterpart in various biological matrices. Ensuring the chemical and isotopic integrity of this stable isotope-labeled standard is paramount for accurate and reproducible analytical results in metabolomics, clinical diagnostics, and pharmacokinetic studies.

Commercial Availability

This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The product is typically supplied as a solid and should be stored under recommended conditions to maintain its stability. A summary of prominent commercial sources is provided in Table 1.

Table 1: Commercial Sources of this compound

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cayman Chemical | 43070 | 790612-94-1 | C₆H₂D₉NO₂ | 138.2 |

| Santa Cruz Biotechnology | sc-214375 | 790612-94-1 | C₆H₂D₉NO₂ | 138.21 |

| LGC Standards | TRC-P479762 | 790612-94-1 | C₆D₉H₂NO₂ | 138.21 |

| MedChemExpress | HY-Y0669S | 790612-94-1 | C₆H₂D₉NO₂ | 138.21 |

| Biosynth | FP27059 | 790612-94-1 | C₆H₂D₉NO₂ | 138.21 g/mol |

| Clearsynth | CS-T-24432 | 790612-94-1 | Not Specified | Not Specified |

| Smolecule | S875394 | 790612-94-1 | C₆H₁₁NO₂ (unlabeled) | 138.214 |

Purity Specifications

The purity of this compound is a critical parameter and is typically defined by two key metrics: chemical purity and isotopic purity. Chemical purity refers to the percentage of the compound of interest, free from other chemical entities. Isotopic purity, specifically the isotopic enrichment, indicates the percentage of molecules that contain the desired number of deuterium atoms. Stated purity levels from various suppliers are summarized in Table 2. It is important to note that lot-to-lot variability can exist, and it is always recommended to refer to the Certificate of Analysis (CoA) for specific batch data.

Table 2: Purity Specifications of Commercial this compound

| Supplier | Chemical Purity | Isotopic Purity/Enrichment |

| Cayman Chemical | Not explicitly stated | ≥99% deuterated forms (d1-d9)[1] |

| Santa Cruz Biotechnology | Refer to Certificate of Analysis for lot specific data[2] | Not explicitly stated |

| LGC Standards | >95% (HPLC)[3] | Not explicitly stated |

| MedChemExpress | Not explicitly stated | Not explicitly stated |

| Biosynth | Not explicitly stated | Not explicitly stated |

| Clearsynth | Accompanied by Certificate of Analysis[4] | Not explicitly stated |

| Smolecule | High-purity[5] | Not explicitly stated |

Experimental Protocols for Purity Determination

The determination of chemical and isotopic purity of this compound requires robust analytical methodologies. The following sections detail generalized protocols for these assessments.

Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of Pipecolic acid and its deuterated analog. Chiral HPLC methods can also be employed to resolve the D- and L-enantiomers.

Objective: To determine the chemical purity of this compound and to separate its enantiomers.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for sample preparation)

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a sample solution of this compound in methanol at a concentration of 5 mg/mL.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of water and acetonitrile (50:50, v/v).

-

Flow Rate: 1 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

The chemical purity is calculated by integrating the peak area of this compound and expressing it as a percentage of the total peak area in the chromatogram.

-

The retention times of the D- and L-enantiomers will differ on a chiral column, allowing for their separation and individual quantification.

-

Logical Flow for HPLC Purity Analysis

References

Navigating the Safe Handling of Pipecolic Acid-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Section 1: Safety Data Sheet (SDS) and Hazard Identification

Although a dedicated SDS for Pipecolic acid-d9 is not available, the hazard profile is expected to be analogous to that of L-pipecolic acid. The following information is based on available data for the non-deuterated form.

Hazard Identification:

Pipecolic acid is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Signal Word: Warning

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER/doctor if you feel unwell).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 2: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 790612-94-1 |

| Molecular Formula | C₆H₂D₉NO₂ |

| Molecular Weight | 138.21 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% (Isotopic Enrichment) |

| Solubility | Soluble in water and DMSO |

| Storage Temperature | -20°C for long-term storage |

Section 3: Handling and Personal Protective Equipment

Proper handling and the use of appropriate personal protective equipment (PPE) are crucial to minimize exposure and ensure laboratory safety.

Recommended Personal Protective Equipment (PPE):

| Equipment | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Handle with gloves. Gloves must be inspected prior to use. |

| Body Protection | Laboratory coat. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |

Section 4: Experimental Protocols and Visualization

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays. Below is a generalized experimental workflow and a diagram illustrating the hierarchy of safety controls.

General Experimental Workflow for using this compound as an Internal Standard:

-

Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Accurately weigh a precise amount of the solid.

-

Dissolve the compound in a suitable solvent (e.g., methanol, water, or DMSO) to a known concentration (e.g., 1 mg/mL).

-

Store the stock solution at -20°C or as recommended by the supplier.

-

-

Working Solution Preparation:

-

Prepare serial dilutions of the stock solution to create working solutions at the desired concentrations for spiking into samples and creating calibration curves.

-

-

Sample Preparation:

-

To each biological sample (e.g., plasma, urine, tissue homogenate) and calibration standard, add a known amount of the this compound internal standard working solution.

-

Vortex mix thoroughly.

-

Proceed with the sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples onto the LC-MS/MS system.

-

Monitor the specific mass transitions for both the analyte (Pipecolic acid) and the internal standard (this compound).

-

The ratio of the analyte peak area to the internal standard peak area is used for quantification.

-

Hierarchy of Safety Controls:

To ensure the safest possible handling of this compound, a hierarchical approach to risk mitigation should be implemented. This involves prioritizing engineering and administrative controls over a sole reliance on personal protective equipment.

By adhering to the safety guidelines, handling procedures, and experimental protocols outlined in this technical guide, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their work. Always consult with your institution's environmental health and safety department for specific guidance and requirements.

References

The Enigmatic Isomers: A Technical Guide to the Natural Abundance of Pipecolic Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipecolic acid, a non-proteinogenic amino acid derived from the metabolism of lysine, exists as two chiral isomers, L-pipecolic acid and D-pipecolic acid. These stereoisomers, once considered mere metabolic byproducts, are now recognized as critical players in a range of physiological and pathological processes across kingdoms of life. In plants, L-pipecolic acid is a key signaling molecule in systemic acquired resistance, a vital defense mechanism against pathogens. In mammals, altered levels of both isomers are associated with several metabolic disorders, including peroxisomal biogenesis disorders and pyridoxine-dependent epilepsy, highlighting their diagnostic and potential therapeutic relevance. This technical guide provides a comprehensive overview of the natural abundance of L- and D-pipecolic acid in various biological samples, details the experimental protocols for their quantification, and illustrates the key metabolic pathways involved.

Natural Abundance of Pipecolic Acid Isomers

The concentrations of L- and D-pipecolic acid vary significantly across different biological matrices and species. The following tables summarize the reported quantitative data for these isomers in human, animal, and plant samples.

Table 1: Pipecolic Acid Isomer Concentrations in Human Biological Samples

| Biological Matrix | Isomer | Concentration Range | Notes |

| Plasma | L-Pipecolic Acid | 0.5 - 2.5 µmol/L | Predominant isomer in plasma. |

| D-Pipecolic Acid | < 0.5 µmol/L | Levels can increase with chronic liver disease. | |

| Urine | L-Pipecolic Acid | Variable | |

| D-Pipecolic Acid | Higher than in plasma | Believed to originate primarily from gut microbial metabolism of lysine.[1] | |

| Cerebrospinal Fluid (CSF) | Total Pipecolic Acid | Reported in patients with hyperpipecolic acidemia. |

Table 2: Pipecolic Acid Isomer Concentrations in Animal Models

| Species | Tissue/Fluid | Isomer | Concentration | Notes |

| Rat | Brain | Total Pipecolic Acid | ~1 nmol/g tissue | Higher concentrations found in the hypothalamus, pons-medulla oblongata, and cerebellum.[2] |

| Mouse | Brain | Total Pipecolic Acid | Comparable to rat brain | Metabolism of pipecolic acid has been demonstrated in newborn mice.[3] |

| Rabbit | Kidney | L-Pipecolic Acid | 106 pmoles/min/mg protein (degradation rate) | Demonstrates a high rate of L-pipecolic acid metabolism compared to other species.[4] |

| D-Pipecolic Acid | ~50-60% higher degradation rate than L-isomer | [4] |

Table 3: Pipecolic Acid Content in Plant Tissues

| Plant Species | Tissue | Isomer | Concentration/Observation | Notes |

| Arabidopsis thaliana | Leaves | L-Pipecolic Acid | Accumulates to high levels upon pathogen infection. | Plays a crucial role in systemic acquired resistance. |

| D-Pipecolic Acid | Not typically detected in significant amounts. | L-enantiomer is the biologically active form in plant immunity. | ||

| Tobacco (Nicotiana tabacum) | Leaves | L-Pipecolic Acid | Accumulates upon infection with Pseudomonas syringae. | Exogenous application enhances disease resistance. |

| Soybean (Glycine max) | L-Pipecolic Acid | Higher proportion of L-isomer found. | ||

| Various Edible Plants | Total Pipecolic Acid | High concentrations found in some species. |

Metabolic Pathways of Pipecolic Acid Isomers

Pipecolic acid isomers are synthesized from L-lysine through distinct metabolic pathways that vary between organisms.

L-Pipecolic Acid Biosynthesis in Mammals and Plants

In mammals, L-pipecolic acid is an intermediate in the degradation of L-lysine. While two pathways, the saccharopine and the pipecolic acid pathways, are known for lysine degradation, the precise route to L-pipecolic acid is still under investigation.

In plants, the biosynthesis of L-pipecolic acid is a critical component of the immune response. The pathway involves the conversion of L-lysine to dehydropipecolic acid intermediates by the aminotransferase AGD2-like defense response protein (ALD1), followed by reduction to L-pipecolic acid by the reductase SAR-deficient 4 (SARD4). This L-pipecolic acid is then further metabolized to N-hydroxypipecolic acid (NHP), the active signaling molecule for systemic acquired resistance.

Origin of D-Pipecolic Acid

In humans, D-pipecolic acid is primarily derived from the metabolic activity of intestinal bacteria on dietary lysine. This is supported by observations that plasma levels of the D-isomer increase after ingestion of lysine-rich foods.

Experimental Protocols for Isomer Quantification

The accurate quantification of L- and D-pipecolic acid requires chiral separation techniques due to their identical mass and similar chemical properties.

Sample Preparation

A generic sample preparation workflow for the analysis of pipecolic acid isomers from biological fluids typically involves the following steps:

-

Internal Standard Addition: A known concentration of a suitable internal standard (e.g., deuterated pipecolic acid or an amino acid not present in the sample) is added to a precise volume of the biological sample (e.g., plasma, urine).

-

Deproteinization: Proteins are precipitated, commonly by the addition of a solvent such as methanol or acetonitrile, and removed by centrifugation.

-

Supernatant Collection and Evaporation: The clear supernatant is transferred to a new tube and dried under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitution: The dried residue is redissolved in a specific volume of the initial mobile phase for injection into the analytical system.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of pipecolic acid isomers.

-

Chromatographic Separation:

-

Column: A chiral stationary phase is essential for the separation of the enantiomers. Examples include teicoplanin-based columns or other chiral selectors.

-

Mobile Phase: The composition of the mobile phase is optimized for the specific column and analytes. It often consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate, formic acid).

-

Gradient/Isocratic Elution: Either a gradient or isocratic elution profile can be employed to achieve optimal separation.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard. For pipecolic acid, a common transition is m/z 130 -> m/z 84.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of pipecolic acid.

-

Derivatization: As pipecolic acid is not sufficiently volatile for GC analysis, a derivatization step is required. This involves converting the amino and carboxylic acid groups into less polar and more volatile moieties. A common derivatizing agent is propyl chloroformate.

-

Gas Chromatographic Separation: A capillary column with a suitable stationary phase is used to separate the derivatized analytes.

-

Mass Spectrometric Detection: Electron ionization (EI) is typically used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Conclusion and Future Perspectives

The study of pipecolic acid isomers is a rapidly evolving field with significant implications for basic research and clinical applications. The data presented in this guide underscore the differential abundance and roles of L- and D-pipecolic acid in various biological systems. For researchers and drug development professionals, understanding the baseline levels and metabolic pathways of these isomers is crucial for identifying disease biomarkers, elucidating mechanisms of action, and developing novel therapeutic strategies. Future research should focus on expanding the quantitative data across a wider range of biological samples and disease states, further refining analytical methodologies for high-throughput screening, and fully unraveling the complex signaling networks in which these enigmatic isomers participate.

References

- 1. Human Metabolome Database: Showing metabocard for D-Pipecolic acid (HMDB0005960) [hmdb.ca]

- 2. Quantitative determination and regional distribution of pipecolic acid in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accumulation and metabolism of pipecolic acid in the developing brain of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative rates of metabolism of pipecolic acid in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Pipecolic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipecolic acid (Pip), a non-proteinogenic amino acid derived from the catabolism of lysine, is an increasingly important biomarker in various physiological and pathological processes.[1][2][3] In humans, elevated levels of pipecolic acid are associated with several metabolic disorders, including Zellweger syndrome, chronic liver diseases, and pyridoxine-dependent epilepsy.[1][2] In plants, it plays a crucial role in systemic acquired resistance against pathogens. This application note provides a detailed protocol for the robust and sensitive quantitative analysis of pipecolic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, involving a straightforward derivatization step, is suitable for high-throughput analysis in research and clinical settings.

Introduction

The accurate quantification of pipecolic acid is essential for understanding its role in various biological systems and for the diagnosis and monitoring of associated disorders. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and specific platform for the analysis of small molecules like pipecolic acid. However, due to its low volatility, derivatization is a critical step to enable its passage through the GC column. This protocol details a method utilizing propyl chloroformate for derivatization, which is both efficient and cost-effective. Alternative derivatization methods, such as a two-step process using trimethylsilyl (TMS) and trifluoroacyl (TFA) derivatives, have also been reported and are suitable for specific applications.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of pipecolic acid using GC-MS is depicted in the following diagram.

Caption: Experimental Workflow for Pipecolic Acid Quantification by GC-MS.

Experimental Protocols

Materials and Reagents

-

Pipecolic Acid (Sigma-Aldrich)

-

L-Norvaline (Internal Standard, Sigma-Aldrich)

-

Propyl Chloroformate (Sigma-Aldrich)

-

Pyridine (Sigma-Aldrich)

-

Propanol (HPLC Grade, Fisher Scientific)

-

Chloroform (HPLC Grade, Fisher Scientific)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate

-

Methanol (HPLC Grade)

-

Water (Milli-Q or equivalent)

-

Biological matrix (e.g., plasma, plant tissue)

Equipment

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

-

GC Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (or equivalent)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials (1.5 mL) with inserts

Sample Preparation

-

Extraction from Plant Tissue:

-

Accurately weigh approximately 100 mg of fresh leaf tissue.

-

Homogenize the tissue in a suitable solvent (e.g., 80% methanol).

-

Centrifuge the homogenate to pellet the debris.

-

Collect the supernatant for further processing.

-

-

Extraction from Plasma:

-

To 50 µL of plasma, add a deproteinizing agent (e.g., methanol or acetonitrile).

-

Vortex thoroughly and centrifuge to precipitate proteins.

-

Collect the supernatant.

-

-

Internal Standard Addition:

-

To the extracted sample, add a known concentration of the internal standard, L-norvaline. The concentration should be similar to the expected concentration of pipecolic acid in the samples.

-

Derivatization Procedure (Propyl Chloroformate Method)

This one-step derivatization procedure is based on the method described by Yu et al. (2020).

-

Transfer the sample extract containing the internal standard to a clean glass tube.

-

Add propanol and pyridine to the sample.

-